molecular formula C11H14BrN5 B259385 N-(3-bromobenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine

N-(3-bromobenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine

Cat. No. B259385
M. Wt: 296.17 g/mol
InChI Key: JBWPBFWOAYZXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromobenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine is a chemical compound that has gained attention in the scientific community due to its potential pharmacological applications. This compound is a derivative of tetrazole, which is a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom. Tetrazoles have been extensively studied due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.

Scientific Research Applications

N-(3-bromobenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine has been studied for its potential pharmacological applications, particularly as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia cells. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for anticancer agents.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. This compound may also induce DNA damage and activate cellular stress pathways, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-bromobenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine has been shown to have low toxicity in vitro, indicating that it may be a safe and effective anticancer agent. However, further studies are needed to determine the pharmacokinetics and toxicity of this compound in vivo.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-bromobenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine is its potential as a novel anticancer agent. This compound has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. One limitation of this compound is its moderate to high synthesis yield, which may make it less cost-effective for large-scale production.

Future Directions

There are several future directions for research on N-(3-bromobenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine. One direction is to study the pharmacokinetics and toxicity of this compound in vivo. Another direction is to investigate the potential of this compound as a combination therapy with other anticancer agents. Additionally, further studies are needed to determine the mechanism of action of this compound and to optimize its synthesis method for large-scale production.
In conclusion, N-(3-bromobenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine is a promising compound with potential pharmacological applications as an anticancer agent. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a novel anticancer agent.

Synthesis Methods

The synthesis of N-(3-bromobenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine involves the reaction of 3-bromobenzyl chloride with 1-propyl-1H-tetrazole-5-amine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The yield of this reaction is typically moderate to high, and the purity of the product can be improved through recrystallization.

properties

Product Name

N-(3-bromobenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine

Molecular Formula

C11H14BrN5

Molecular Weight

296.17 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C11H14BrN5/c1-2-6-17-11(14-15-16-17)13-8-9-4-3-5-10(12)7-9/h3-5,7H,2,6,8H2,1H3,(H,13,14,16)

InChI Key

JBWPBFWOAYZXSC-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=CC(=CC=C2)Br

Canonical SMILES

CCCN1C(=NN=N1)NCC2=CC(=CC=C2)Br

Origin of Product

United States

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